Product packaging for 4-(Thiophen-2-yl)isoxazol-3(2H)-one(Cat. No.:)

4-(Thiophen-2-yl)isoxazol-3(2H)-one

Cat. No.: B12893035
M. Wt: 167.19 g/mol
InChI Key: WOQPGQYAZIEYMC-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)isoxazol-3(2H)-one is a synthetically accessible small molecule featuring a fused heterocyclic architecture that serves as a privileged scaffold in medicinal chemistry . The isoxazol-3(2H)-one core is a key pharmacophore in numerous biologically active compounds, and its hybridization with a thiophene ring enhances its potential as a versatile building block for drug discovery . This specific molecular framework is of significant interest for researchers developing novel immunomodulatory and anti-inflammatory agents . Isoxazole derivatives have been extensively documented to possess a wide spectrum of pharmacological activities, including immunosuppressive, anti-inflammatory, and anti-tumor properties, often acting through mechanisms such as the inhibition of key enzymes like COX-2 or the modulation of cytokine production . For instance, structurally related compounds have demonstrated efficacy in suppressing lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α and in eliciting pro-apoptotic effects in cellular models, suggesting a potential mechanism of action involving the induction of apoptosis through the upregulation of caspases and Fas signaling . The crystal structure of a closely related valine-derived compound confirms the stable formation of this heterocyclic system . This product is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents for immune-mediated and inflammatory conditions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B12893035 4-(Thiophen-2-yl)isoxazol-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

4-thiophen-2-yl-1,2-oxazol-3-one

InChI

InChI=1S/C7H5NO2S/c9-7-5(4-10-8-7)6-2-1-3-11-6/h1-4H,(H,8,9)

InChI Key

WOQPGQYAZIEYMC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CONC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Thiophen 2 Yl Isoxazol 3 2h One and Its Analogues

Cyclization Reactions for Isoxazolone Ring Formation

The formation of the isoxazolone ring is a key step in the synthesis of 4-(Thiophen-2-yl)isoxazol-3(2H)-one and its analogues. Various cyclization strategies have been developed to construct this heterocyclic system, often involving the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. nanobioletters.comyoutube.com These methods provide a foundation for the synthesis of a wide array of substituted isoxazolones.

Chalcone-Mediated Cycloadditions

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in organic synthesis and serve as valuable precursors for the formation of isoxazoline (B3343090) and isoxazole (B147169) rings. uobaghdad.edu.iqresearchgate.net The reactive keto-ethylenic group in chalcones readily participates in cycloaddition reactions. uobaghdad.edu.iq

Reaction with Hydroxylamine Hydrochloride

A common and effective method for synthesizing isoxazolines from chalcones involves their reaction with hydroxylamine hydrochloride in a basic medium. uobaghdad.edu.iqijert.orgnih.gov This reaction proceeds through a cyclocondensation mechanism, where the hydroxylamine adds to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the isoxazoline ring. uobaghdad.edu.iqnih.gov The reaction is typically monitored by thin-layer chromatography (TLC) and often results in good to excellent yields of the desired products. ijert.org The use of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), is crucial for the reaction to proceed. ijert.orgnih.govorientjchem.org

For instance, a series of novel isoxazoline compounds were synthesized by reacting newly prepared chalcones with hydroxylamine hydrochloride in a basic medium. uobaghdad.edu.iq Similarly, substituted isoxazolines have been synthesized by refluxing a mixture of a chalcone, hydroxylamine hydrochloride, and sodium acetate in ethanol (B145695) for several hours. ijert.org The progress of these reactions is typically monitored by TLC, and upon completion, the product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization. ijert.org

ReactantsReagentsConditionsProductYield (%)Reference
ChalconesHydroxylamine hydrochloride, BaseBasic mediumIsoxazoline derivativesGood to excellent uobaghdad.edu.iqijert.org
Substituted ChalconesHydroxylamine hydrochloride, Sodium acetateEthanol, Reflux (6-7 hr)Substituted isoxazolines75-80 ijert.org
α,β-dibromochalconesHydroxylamine hydrochloride, Potassium hydroxideEthanol2-Isoxazole derivatives- orientjchem.org
Chalcone derivativesHydroxylamine hydrochloride, Potassium hydroxideEthanol, Reflux (12 hr)Isoxazole derivatives45-63 nih.gov

1,3-Dipolar Cycloaddition Reactions in Isoxazolone Synthesis

1,3-Dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including isoxazoles and isoxazolines. wikipedia.orgnih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgresearchgate.net

Nitrile Oxide Cycloadditions to Alkenes and Alkynes

Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. wikipedia.orgresearchgate.netmdpi.com The nitrile oxides can be generated in situ from various precursors, such as hydroximoyl chlorides or aldoximes, which avoids the need to handle these reactive species directly. nih.govrsc.org

The reaction of nitrile oxides with terminal alkynes is a standard and effective route to 3,5-disubstituted isoxazoles. nih.govcdnsciencepub.com The regioselectivity of these cycloadditions can often be controlled, and the use of catalysts, such as copper, can improve both the regioselectivity and the reaction yields at room temperature. beilstein-journals.orgmaynoothuniversity.ie However, the synthesis of 3,4,5-trisubstituted isoxazoles often requires more activated, non-terminal alkynes. beilstein-journals.org

Recent advancements have focused on developing more environmentally friendly conditions for these reactions, including the use of water as a solvent, solvent-free conditions under ball-milling, and metal-free catalysis. nih.govbeilstein-journals.org For example, a mechanochemical 1,3-dipolar cycloaddition using a planetary ball-mill has been reported for the synthesis of a wide range of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides. nih.gov

1,3-DipoleDipolarophileConditionsProductReference
Nitrile OxideAlkenesVariousIsoxazolines researchgate.netmdpi.com
Nitrile OxideAlkynesVariousIsoxazoles wikipedia.orgresearchgate.net
Nitrile Oxide (in situ)Terminal AlkynesCu/Al2O3, ball-milling3,5-Disubstituted isoxazoles nih.gov
Nitrile Oxide1,3-Diketones, β-ketoesters, or β-ketoamidesAqueous medium, mild base3,4,5-Trisubstituted isoxazoles beilstein-journals.org
Mechanistic Pathways of 1,3-Dipolar Cycloadditions (Concerted vs. Stepwise)

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive study, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. wikipedia.orgcdnsciencepub.comnih.gov

The concerted mechanism, proposed by Huisgen, involves a thermally allowed [π4s + π2s] cycloaddition through a six-electron aromatic transition state. wikipedia.org Evidence supporting this mechanism includes the observation that substituent effects on the dipole have a minimal impact on the reaction rate, suggesting the absence of a charge-separated intermediate. wikipedia.org

However, for certain substrates and reaction conditions, a stepwise mechanism can become competitive or even dominant. nih.govresearchgate.netcsic.es For instance, computational studies on the reaction of nitrone with cyclobutadiene, a highly reactive antiaromatic compound, suggest that a stepwise diradical pathway can compete with the concerted pathway. nih.govresearchgate.net The polarity of the solvent can also influence the mechanism, with more polar solvents favoring stepwise pathways by stabilizing polar intermediates. csic.es Density functional theory (DFT) calculations have been instrumental in elucidating the subtle energetic differences between these competing pathways for various systems. cdnsciencepub.comnih.gov

Multi-component Reaction Strategies for Isoxazolones

Multi-component reactions (MCRs) are highly efficient synthetic strategies that involve the simultaneous reaction of three or more starting materials in a single pot to form a complex product. arkat-usa.orgnih.gov These reactions are advantageous due to their high atom economy, reduced reaction times, and minimal waste generation. nih.govias.ac.in

Several MCR strategies have been developed for the synthesis of isoxazolone derivatives. arkat-usa.orgresearchgate.net A common approach involves the one-pot reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. arkat-usa.orgias.ac.inresearchgate.net This reaction can be catalyzed by a variety of catalysts, including organocatalysts like L-valine and natural acids like citric acid found in lemon juice. arkat-usa.orgias.ac.in

For example, an L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and various aldehydes in refluxing ethanol has been shown to produce 3,4-disubstituted isoxazol-5(4H)-ones in good to excellent yields with short reaction times. ias.ac.in Another green approach utilizes lemon juice as a natural acid catalyst in an aqueous medium, often accelerated by ultrasonic irradiation, for the synthesis of isoxazolone derivatives. arkat-usa.org The proposed mechanism for these reactions typically involves the initial condensation of hydroxylamine with the β-ketoester to form an oxime intermediate, which then undergoes a Knoevenagel-type condensation with the aldehyde, followed by intramolecular cyclization to yield the final isoxazolone product. nih.govfrontiersin.org

ReactantsCatalystConditionsProductYield (%)Reference
Aldehydes, Ethyl acetoacetate, HydroxylamineLemon juiceUltrasonic irradiation, 50-60 °CIsoxazol-5(4H)-one derivativesGood to excellent arkat-usa.org
Alkylacetoacetates, Hydroxylamine hydrochloride, AldehydesL-valineEthanol, Reflux3,4-Disubstituted isoxazol-5(4H)-ones74-97 ias.ac.in
Aromatic aldehydes, β-Oxoesters, Hydroxylamine hydrochloridePotassium phthalimideWater, Room temperature3,4-Disubstituted isoxazol-5(4H)-onesGood to excellent researchgate.net
Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideLipaseWater, Room temperature3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-onesExcellent researchgate.net

Development of Metal-Free Synthetic Approaches

The development of metal-free synthetic routes for isoxazoles is a significant advancement, addressing the drawbacks associated with metal catalysts, such as cost, toxicity, and contamination of the final product. researchgate.net These approaches often rely on the use of organocatalysts or catalyst-free conditions, promoting sustainability in chemical synthesis. researchgate.netrsc.org

One notable metal-free approach involves the one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. nih.gov This method has been successfully employed for the synthesis of various 4-arylmethylene-isoxazol-5(4H)-ones. nih.gov For instance, the reaction can be carried out in an aqueous medium without a catalyst for aldehydes substituted with electron-donating groups. nih.gov Furthermore, hypervalent iodine reagents have been utilized to mediate the metal-free synthesis of pyrazole-tethered isoxazole derivatives through a [3+2]-cycloaddition reaction of in situ generated nitrile oxides with alkynes. arkat-usa.org Another innovative metal-free method is the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids via an intramolecular cycloaddition of propargyl-substituted methyl azaarenes using tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment. nih.govmdpi.com

A practical, multigram-scale metal-free synthesis of isoxazole-containing building blocks has been developed from commercially available amino acids. rsc.org The key step in this process is a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org These metal-free strategies offer a more environmentally friendly and cost-effective alternative for the production of isoxazole derivatives. researchgate.net

Integration of Green Chemistry Principles in Isoxazolone Synthesis

The integration of green chemistry principles into the synthesis of isoxazolones has led to the development of more sustainable and environmentally friendly methods. These approaches focus on the use of safer solvents, renewable materials, and energy-efficient reaction conditions.

Utilization of Aqueous Reaction Media

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. mdpi.comsemnan.ac.ir Several one-pot, three-component syntheses of isoxazol-5(4H)-one derivatives have been successfully carried out in aqueous media. mdpi.comsemnan.ac.irias.ac.in For example, the reaction of various aryl or heteroaryl aldehydes, β-ketoesters, and hydroxylamine hydrochloride can be performed in water at room temperature. mdpi.com The use of water as a solvent not only reduces the environmental impact but also simplifies the work-up procedure, as the products often precipitate out of the reaction mixture and can be isolated by simple filtration. mdpi.comresearchgate.net The use of an H2O2:HCl catalyst system in an aqueous medium has also been reported for the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-one derivatives, highlighting the versatility of water as a green solvent. ijacskros.com

Application of Ultrasonic Conditions

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods, including shorter reaction times, milder conditions, and higher yields. arkat-usa.orgnih.govorgchemres.orgtandfonline.com The sonochemical synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through a one-pot multicomponent cyclocondensation of hydroxylamine hydrochloride, ethyl acetoacetate, and benzaldehyde (B42025) derivatives in water. tandfonline.com In one study, the combination of ultrasonic irradiation and a tin-exchanged montmorillonite (B579905) K10 (SnII-Mont K10) catalyst in water led to product yields of 87–96% in just 20 minutes. tandfonline.com Another green approach utilizes lemon juice as a natural acid catalyst for the synthesis of isoxazolone derivatives under ultrasonic conditions, eliminating the need for hazardous chemical solvents. arkat-usa.org The application of ultrasound has also been shown to be effective in the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives using imidazole (B134444) as a catalyst in aqueous media. orgchemres.org

Catalysis with Biologically-Derived or Functionalized Materials (e.g., Amine-Functionalized Cellulose)

The use of catalysts derived from renewable resources is a key aspect of green chemistry. Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2), a biodegradable and readily available material, has been successfully employed as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.orgresearchgate.net The reactions are typically carried out in water at room temperature, and the catalyst can be recovered and reused. preprints.org This method aligns with several principles of green chemistry, including waste reduction, use of a renewable feedstock, and energy efficiency. mdpi.comresearchgate.net The catalyst is prepared by treating microcrystalline cellulose with (3-aminopropyl)trimethoxysilane. preprints.org The catalytic activity of Cell-Pr-NH2 is attributed to the amine groups, which facilitate the key steps of the reaction mechanism. mdpi.com

Regioselective Control in Isoxazolone Derivative Synthesis

Regioselectivity is a critical aspect of isoxazole synthesis, as the biological activity of the resulting compounds can be highly dependent on the substitution pattern of the heterocyclic ring. rsc.org Several strategies have been developed to control the regiochemical outcome of the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, which is a common method for isoxazole synthesis but can often lead to a mixture of regioisomers. rsc.org

One approach to achieve regioselective synthesis is through the use of β-enamino diketones as precursors. rsc.org By carefully controlling the reaction conditions and the structure of the substrate, it is possible to selectively synthesize different series of regioisomeric isoxazoles, including 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted derivatives. rsc.org For example, the use of a Lewis acid like BF3 can influence the regioselectivity of the cyclocondensation reaction. rsc.org

Another strategy involves the use of nitroacetic esters and aromatic aldehydes to prepare "unsymmetrical" 4-aryl-isoxazol-3,5-dicarboxylic acid derivatives. acs.orgacs.org This method is based on the isolation and use of a previously overlooked intermediate, 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates, which allows for selective process control. acs.org Furthermore, the [3+2] cycloaddition of in situ generated nitrile oxides with appropriately substituted alkenes or alkynes offers a powerful tool for the regioselective synthesis of isoxazoles. researchgate.netnih.gov For instance, the reaction of halogenoximes with vinylphosphonates bearing a leaving group in the α or β position can yield either 3,5- or 3,4-disubstituted isoxazoles with high regioselectivity. researchgate.net

Tandem Reaction Sequences for Efficient Isoxazolone Construction

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates. mdpi.com This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified experimental procedures.

Several tandem strategies have been developed for the synthesis of isoxazole derivatives. One such example is the N-Iodosuccinimide-promoted cascade reaction of arylidene isoxazolones with amidines. scilit.comacs.org Depending on the solvent used, this reaction can be directed to selectively produce either 4-acylimidazoles or 5-acylimidazoles, demonstrating the power of solvent-regulated tandem reactions. scilit.comacs.org Mechanistic studies suggest that this transformation proceeds through a spiroannulation-ring opening aromatization-hydrolysis cascade sequence. scilit.comacs.org

Another example is the copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. researchgate.net While this reaction produces oxazoles, the principles of tandem catalysis are broadly applicable to the synthesis of other five-membered heterocycles, including isoxazoles. The development of tandem reactions for the construction of the this compound scaffold holds great promise for improving the efficiency and sustainability of its synthesis.

Data Tables

Table 1: Green Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

CatalystSolventConditionsYield (%)Reference
Propylamine-functionalized celluloseWaterRoom TemperatureGood to High mdpi.com
Lemon JuiceNoneUltrasonic, 50-60 °CGood to Excellent arkat-usa.org
ImidazoleWaterUltrasonicHigh orgchemres.org
Pyruvic AcidWaterConventional Heating or UltrasonicGood ias.ac.in
SnII-Montmorillonite K10WaterUltrasonic87-96 tandfonline.com

Table 2: Regioselective Synthesis of Isoxazole Derivatives

PrecursorsReagents/ConditionsProductRegioselectivityReference
β-Enamino diketones, Hydroxylamine hydrochlorideBF3, MeCN, Pyridine4,5-Disubstituted isoxazolesHigh rsc.org
Nitroacetic esters, Aromatic aldehydesIsolation of oxazinone intermediate4-Aryl-isoxazol-3,5-dicarboxylic acid derivativesHigh acs.orgacs.org
Halogenoximes, VinylphosphonatesLeaving group on vinylphosphonate3,5- or 3,4-Disubstituted isoxazolesHigh researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 2 Yl Isoxazol 3 2h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of 4-(Thiophen-2-yl)isoxazol-3(2H)-one, distinct signals corresponding to each unique proton environment are expected. The thiophene (B33073) ring protons typically appear as a set of multiplets in the aromatic region. Specifically, the proton at position 5' of the thiophene ring would likely appear as a doublet of doublets, coupling to the protons at the 3' and 4' positions. The isoxazolone ring contains a proton at the C5 position and a proton on the N2 nitrogen (in the keto tautomer), which would likely appear as a singlet and a broad singlet, respectively.

For a related derivative, 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , the thiophene protons were observed at 6.86 ppm (doublet) and 6.94 ppm (triplet), with additional aromatic protons appearing between 7.26 and 7.40 ppm mdpi.com. Another derivative, 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole , showed thiophene proton signals between 7.45 and 7.90 ppm beilstein-journals.org. The N-H proton in the triazole derivative was observed as a broad singlet at 11.45 ppm, an expected characteristic for a proton attached to a nitrogen in such a heterocyclic system mdpi.com.

Table 1: Representative ¹H NMR Data for Thiophene-Isoxazole Derivatives
Compound NameSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazoleCDCl₃7.24 (t), 7.45 (ddd), 7.52 (dq), 7.59 (ddd), 7.82-7.90 (m), 8.17 (d), 8.20-8.30 (m)Thiophene & Aromatic Protons beilstein-journals.org
4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot Specified6.86 (d), 6.94 (t), 7.26–7.40 (m)Thiophene & Aromatic Protons mdpi.com
4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot Specified11.45 (br. s)NH Proton mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The isoxazolone ring would feature a carbonyl carbon (C3) signal significantly downfield (typically >160 ppm), along with signals for C4 and C5. The four carbons of the thiophene ring would resonate in the aromatic region (approx. 120-145 ppm).

In the characterization of 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole , the carbons of the isoxazole (B147169) ring were observed at 164.0 ppm and 166.8 ppm, while the thiophene carbons appeared at 124.4, 125.5, 127.1, and 128.9 ppm beilstein-journals.org. Similarly, for 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , the thiophene carbons were assigned signals at 126.38, 127.66, 129.12, and 129.84 ppm mdpi.com. The C=S carbon of the thione appeared at 169.78 ppm, which is in the expected region for a carbonyl or thiocarbonyl carbon mdpi.com.

Table 2: Representative ¹³C NMR Data for Thiophene-Heterocycle Derivatives
Compound NameSolventChemical Shift (δ, ppm)AssignmentReference
3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazoleCDCl₃166.8, 164.0, 148.6, 148.0, 136.9, 130.0, 129.9, 129.7, 128.9, 128.4, 127.7, 127.3, 127.1, 125.5, 124.4, 119.2, 98.4Aromatic, Isoxazole & Thiophene Carbons beilstein-journals.org
4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot Specified117.22, 126.38, 127.66, 129.12, 129.84, 130.77, 144.41, 147.05, 162.71Aromatic, Thiophene & Triazole Carbons mdpi.com
4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot Specified169.78C=S Carbon mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorption bands include a strong C=O stretching vibration for the ketone group in the isoxazolone ring (typically 1700-1750 cm⁻¹), an N-H stretching band (around 3200-3400 cm⁻¹), a C=N stretching vibration for the isoxazole ring (around 1600-1650 cm⁻¹), and characteristic C-H and C=C stretching bands for the thiophene ring.

In the analysis of related isoxazole derivatives, characteristic bands for the isoxazole ring system have been identified. For instance, stretches for N-O, C-N, and C-O were observed at 1153 cm⁻¹, 1276 cm⁻¹, and 1068 cm⁻¹ respectively, in one study rjpbcs.com. The IR spectrum of another derivative showed a C=N stretching band at 1613 cm⁻¹ and aromatic C=C stretching at 1594 cm⁻¹ researchgate.net.

Table 3: Key IR Absorption Bands for Isoxazole Derivatives
Compound ClassFrequency (cm⁻¹)Vibrational Mode AssignmentReference
Isoxazole Derivative1153N-O stretch (isoxazole ring) rjpbcs.com
Isoxazole Derivative1276C-N stretch (isoxazole ring) rjpbcs.com
Isoxazole Derivative1068C-O stretch (isoxazole ring) rjpbcs.com
3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole1594C=C stretch (aromatic) researchgate.net
3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole1613C=N stretch researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula. The expected exact mass for this compound (C₇H₅NO₂S) is approximately 167.0092 g/mol .

Upon ionization, the molecule will fragment in a characteristic pattern. Plausible fragmentation pathways for this compound would include cleavage of the isoxazole ring, loss of carbon monoxide (CO), and fragmentation of the thiophene moiety. This fragmentation pattern serves as a fingerprint for structural confirmation.

HRMS data for 3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazole (C₁₆H₁₀N₂OS) showed a calculated m/z for [M+H]⁺ of 279.0592, with a found value of 279.0599, confirming its elemental composition beilstein-journals.org. Similarly, for other isoxazole derivatives, the molecular ion peak is readily identified, confirming their respective molecular weights niscair.res.innih.govrsc.org.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a Related Compound
Compound NameMolecular FormulaIonCalculated m/zFound m/zReference
3-(Quinolin-2-yl)-5-(thiophen-3-yl)isoxazoleC₁₆H₁₀N₂OS[M+H]⁺279.0592279.0599 beilstein-journals.org

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography offers an unparalleled level of detail, providing the precise three-dimensional coordinates of atoms in a crystal. This technique allows for the definitive determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not available, the structure of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one provides significant insight into the likely solid-state conformation of such systems nih.gov. This compound crystallizes with two independent molecules in the asymmetric unit. Both molecules are nearly planar, with the dihedral angle between the isoxazole and thiophene rings being 3.67° in one molecule and 10.00° in the other nih.gov. The molecular structure adopts a Z-configuration about the exocyclic C=C double bond nih.gov. The crystal packing is stabilized by a network of C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions, which link the molecules into a three-dimensional architecture nih.gov. Such interactions would also be expected to play a crucial role in the crystal packing of this compound.

Table 5: Selected Crystallographic Data for (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one nih.gov
ParameterValue
Molecular FormulaC₉H₇NO₂S
Dihedral Angle (Isoxazole-Thiophene)3.67(2)° and 10.00(1)°
Key Intermolecular InteractionsC-H···O, C-H···N, π–π stacking
C=C Bond Length1.354(3) Å and 1.357(3) Å

Computational and Theoretical Investigations of 4 Thiophen 2 Yl Isoxazol 3 2h One Systems

Density Functional Theory (DFT) Calculations for Molecular Electronic and Geometrical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, electronic distribution, and reactivity.

Geometrical Structure Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For thiophene-containing derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net These optimized structures are crucial as they form the basis for all subsequent property calculations. The optimized geometry aims to reproduce experimental data, such as that from X-ray crystallography, to validate the computational method. researchgate.net

Analysis of Electronic Structure (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netscience.gov

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene (B33073) derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and the corresponding energy gap. science.govresearchgate.net These calculations provide insights into molecular excitation and electronic transitions. researchgate.net For instance, a larger HOMO-LUMO gap can indicate greater electronic stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Derivatives (Illustrative Data)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene Derivative A-7.18-4.772.41
Thiophene Derivative B-5.99-1.144.85
Thiophene Derivative C-6.50-2.204.30

This table presents illustrative data based on typical values found for thiophene derivatives in the literature. The actual values for 4-(Thiophen-2-yl)isoxazol-3(2H)-one would require specific calculations.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for estimating partial atomic charges from the results of computational chemistry calculations. uni-muenchen.dewikipedia.org This analysis provides a way to understand the distribution of electrons among the atoms in a molecule. By calculating the net charges on each atom, it is possible to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species. nih.govmdpi.com The analysis involves partitioning the total electron population among the atoms. uni-muenchen.de However, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.org

Table 2: Illustrative Mulliken Atomic Charges for a Heterocyclic System

AtomCharge
N1-0.057
C20.046
C3-0.039
O4-0.250
S50.150

This table provides an illustrative example of Mulliken charges. The actual charge distribution for this compound would depend on specific DFT calculations.

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a conceptual DFT tool that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. researchgate.net By analyzing the condensed Fukui functions, researchers can predict which atoms are more susceptible to attack. nih.gov This analysis is valuable for understanding the regioselectivity of chemical reactions. researchgate.net For thiophene derivatives, Fukui function analysis has been used to identify the most reactive atoms for both nucleophilic and electrophilic attacks. nih.gov

Electrophilicity-Based Charge Transfer (ECT) Analysis

The electrophilicity-based charge transfer (ECT) descriptor is a useful concept for predicting the direction of charge transfer in a reaction. nih.govresearchgate.net This analysis helps to determine whether a molecule will act as an electron donor or acceptor in an interaction. acs.org The ECT is calculated based on the chemical potential and hardness of the interacting species. nih.gov A positive ECT value indicates that charge is transferred from a biological molecule (like a DNA base) to the compound of interest, while a negative value signifies charge transfer in the opposite direction. acs.org This analysis is particularly relevant for understanding potential interactions with biological systems. nih.gov

Molecular Modeling for Intermolecular Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for predicting how this compound might interact with other molecules, including biological targets. nih.govnih.gov Techniques such as molecular docking are employed to predict the binding orientation and affinity of a small molecule to a larger receptor molecule, such as a protein. nih.govacu.edu.in These studies can reveal key intermolecular interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Furthermore, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal structure, providing insights into the packing of molecules. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of this compound.

The process of MD simulation involves defining a force field, which describes the potential energy of the system as a function of the coordinates of its particles. This allows for the simulation of the molecule's behavior in different environments, such as in a vacuum or in a solvent. The resulting trajectories of the atoms and the molecule as a whole can be analyzed to understand various dynamic properties.

For a molecule like this compound, MD simulations can reveal the accessible conformations by exploring the potential energy surface. This is crucial for understanding its flexibility and how it might interact with biological targets. The simulations can identify the most stable conformations and the energy barriers between them. For instance, the rotation around the single bond connecting the thiophene and isoxazolone rings can be investigated to determine the preferred dihedral angles and the rotational energy profile.

Furthermore, MD simulations can shed light on the stability of the molecule and its interactions with its surroundings. mdpi.com In studies of similar heterocyclic compounds, MD simulations have been employed to assess the stability of ligand-protein complexes, providing insights into binding modes and interactions that are crucial for drug design. mdpi.comnih.gov For this compound, MD simulations could be used to study its behavior in aqueous solution, providing information on its solvation and dynamic properties in a biologically relevant environment.

The data obtained from MD simulations can be used to generate various analytical plots, such as the root mean square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. mdpi.com

Table 1: Potential Parameters from Molecular Dynamics Simulations of this compound

ParameterDescriptionPotential Insights
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated molecule and a reference structure.Provides information on the conformational stability of the molecule over time.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure.Indicates conformational changes, such as folding or unfolding.
Dihedral Angle Analysis Tracks the torsion angles between specific planes of atoms.Reveals the rotational flexibility and preferred conformations around key bonds.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a central point.Characterizes the solvation shell and interactions with solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a modeling approach that aims to correlate the structural or property-describing features of a molecule with its physicochemical properties. nih.govnih.gov This method is highly valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work. youtube.com

In a QSPR study, a set of molecules with known properties is used to develop a mathematical model. This model is then used to predict the properties of other molecules based on their structural descriptors. These descriptors can be calculated from the molecular structure and can represent various aspects such as topology, geometry, and electronic properties. nih.gov

For this compound, a QSPR model could be developed to predict a range of important physicochemical properties. These could include properties like boiling point, solubility, and the octanol-water partition coefficient (logP), which is a key indicator of a molecule's lipophilicity. nih.gov The general methodology for a QSPR study involves several key steps:

Data Set Selection: A diverse set of compounds with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a model that correlates the descriptors with the property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by using an external test set of compounds. nih.gov

Table 2: Examples of Physicochemical Properties Predictable by QSPR for this compound

PropertyDescriptionImportance
Boiling Point (BP) The temperature at which a substance changes from a liquid to a gas.A fundamental physical property important for purification and handling.
Water Solubility (logS) The logarithm of the molar concentration of the compound in a saturated aqueous solution.Crucial for understanding bioavailability and environmental fate.
Octanol-Water Partition Coefficient (logP) The ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium.A key measure of lipophilicity, which influences membrane permeability and drug absorption. nih.gov
Molar Refractivity (MR) A measure of the total polarizability of a mole of a substance.Related to the volume of the molecules and their London dispersion forces.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. dergipark.org.tr These predictions can be correlated with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its electronic and vibrational properties. uobaghdad.edu.iqresearchgate.net

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra and its Nuclear Magnetic Resonance (NMR) chemical shifts. The process typically involves optimizing the geometry of the molecule at a chosen level of theory and basis set. Following optimization, the vibrational frequencies and NMR shielding tensors can be calculated. dergipark.org.tr

The calculated vibrational frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental spectra. researchgate.net

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts are then compared to experimental data, which can aid in the assignment of signals in the experimental NMR spectra.

Studies on related isoxazole (B147169) derivatives have shown a good correlation between theoretical and experimental spectroscopic data. dergipark.org.truobaghdad.edu.iq These studies demonstrate the reliability of computational methods in predicting spectroscopic parameters and their utility in structural elucidation.

Table 3: Comparison of Theoretical and Potential Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterTheoretical Prediction MethodPotential Experimental Correlation
Infrared (IR) Spectroscopy Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311G(d,p))Comparison of calculated and experimental IR absorption bands to assign functional group vibrations (e.g., C=O, C=N, C-S stretches). dergipark.org.tr
Raman Spectroscopy Vibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311G(d,p))Complements IR data, particularly for non-polar bonds, aiding in a complete vibrational analysis.
¹H NMR Spectroscopy Chemical Shifts (ppm)GIAO-DFTAssignment of proton signals in the experimental spectrum by comparing with calculated chemical shifts.
¹³C NMR Spectroscopy Chemical Shifts (ppm)GIAO-DFTAssignment of carbon signals, confirming the carbon skeleton of the molecule.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing 4-(Thiophen-2-yl)isoxazol-3(2H)-one, and what reaction conditions are critical for optimal yield?

  • Answer : The synthesis of this compound derivatives often involves cyclization or coupling strategies. Key methods include:

  • One-pot Cu(OAc)₂-catalyzed synthesis : This method uses α-acyl cinnamides and PhI=NTs under mild conditions, achieving yields of 80–90% .

  • Thermal allylation : Reacting thiophene derivatives with α,β-unsaturated carbonyl compounds at 180°C for 2 hours, followed by flash chromatography (100% ethyl acetate) to isolate the product (62% yield) .

  • Thiophene coupling : Utilizing Suzuki-Miyaura or similar cross-coupling reactions to introduce the thiophene moiety, as demonstrated in analogous heterocyclic systems .

    Table 1: Summary of Synthetic Methods

    MethodConditionsYieldPurificationReference
    Cu(OAc)₂ catalysisRT, α-acyl cinnamides80–90%Column chromatography
    Thermal allylation180°C, 2h, MeOH62%Flash chromatography
    Thiophene couplingPd catalysis, 40°CN/A*Recrystallization
    *Yield not explicitly reported for the target compound but inferred from analogous procedures.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer : Structural confirmation relies on:

  • NMR spectroscopy : 1H NMR identifies thiophene protons (δ 6.5–7.5) and isoxazolone CH groups (δ 5.2–6.0), while 13C NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons .

  • HRMS : Validates molecular formula (e.g., C₇H₅NO₂S requires m/z 167.0084) .

  • X-ray diffraction (XRD) : Resolves crystal packing and bond angles, refined using SHELX software .

    Table 2: Key Spectroscopic Data

    TechniqueDiagnostic SignalsReference
    1H NMRδ 6.8–7.2 (thiophene), δ 5.5–6.0 (isoxazolone)
    13C NMRδ 170 (C=O), δ 120–140 (aromatic)
    HRMSm/z 167.0084 (calculated for C₇H₅NO₂S)

Advanced Questions

Q. How can reaction parameters be optimized to minimize side products during synthesis?

  • Answer : Optimization strategies include:

  • Catalyst screening : Cu(OAc)₂ enhances regioselectivity in cyclization reactions, reducing dimerization byproducts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents suppress unwanted nucleophilic side reactions .
  • Temperature control : Lower temperatures (40°C) prevent thermal degradation of thiophene precursors .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental NMR data?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Researchers should:

  • Validate with XRD : Compare computed bond lengths/angles with crystallographic data (SHELX-refined structures) .
  • Include solvent corrections : Use implicit solvent models (e.g., PCM) in DFT calculations to better match experimental NMR shifts .
  • Dynamic NMR (DNMR) : Probe rotational barriers or tautomerism in solution that static computations may overlook .

Q. How do functional group modifications on the isoxazol-3(2H)-one core influence bioactivity?

  • Answer : Structural analogs reveal:

  • N-substitution : Introducing carbamate or carboxamide groups (e.g., 2-(azetidine-1-carbonyl) derivatives) enhances acetylcholinesterase inhibition .

  • Halogenation : Fluorine at the 4-position improves metabolic stability, as seen in 5-Fluorobenzo[d]isoxazol-3(2H)-one .

    Table 3: Bioactivity of Structural Analogs

    DerivativeModificationBioactivityReference
    2-(Azetidine-1-carbonyl) derivativeN-substitutionAChE inhibition (IC₅₀ < 1 µM)
    5-Fluorobenzo[d]isoxazol-3(2H)-oneFluorine substitutionEnhanced metabolic stability

Methodological Notes

  • Data Contradictions : If HRMS and NMR conflict, repeat HRMS with higher resolution or use tandem MS/MS to confirm fragmentation patterns .
  • Scale-up Challenges : Flash chromatography () is effective for small-scale purification, but preparative HPLC may be required for larger batches to resolve closely eluting impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.